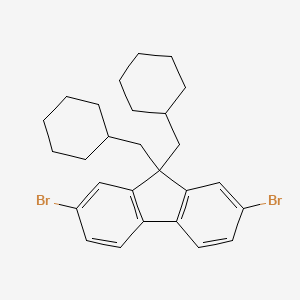
2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the fluorene core, and two cyclohexylmethyl groups attached to the 9 position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene typically involves the bromination of 9,9-bis(cyclohexylmethyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydride, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products:
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenones.
Reduction: 9,9-bis(cyclohexylmethyl)-9H-fluorene.
Applications De Recherche Scientifique
Chemistry: 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene is used as a building block in the synthesis of various organic compounds
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene primarily involves its reactivity towards nucleophiles, oxidizing agents, and reducing agents. The bromine atoms at the 2 and 7 positions are highly reactive and can be easily substituted or reduced. The cyclohexylmethyl groups at the 9 position provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
- 2,7-Dibromo-9,9-bis(n-octyl)fluorene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
- 2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene
Comparison: 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene is unique due to the presence of cyclohexylmethyl groups at the 9 position, which provide greater steric hindrance compared to other similar compounds. This steric hindrance can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
560087-19-6 |
|---|---|
Formule moléculaire |
C27H32Br2 |
Poids moléculaire |
516.3 g/mol |
Nom IUPAC |
2,7-dibromo-9,9-bis(cyclohexylmethyl)fluorene |
InChI |
InChI=1S/C27H32Br2/c28-21-11-13-23-24-14-12-22(29)16-26(24)27(25(23)15-21,17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h11-16,19-20H,1-10,17-18H2 |
Clé InChI |
BRLPVFOCWJZGSF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)CC5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


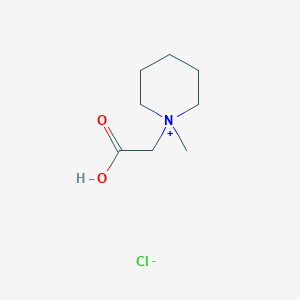
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
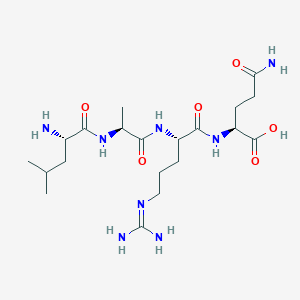
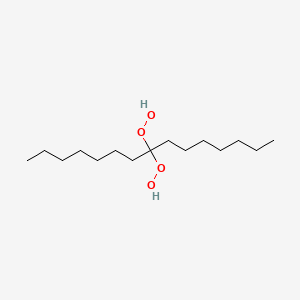
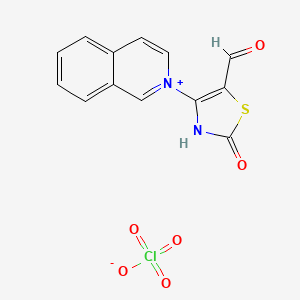
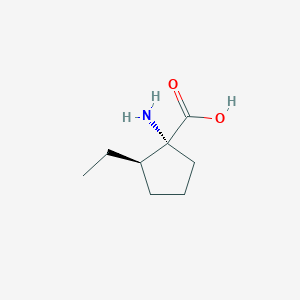
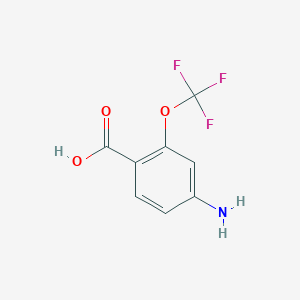
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
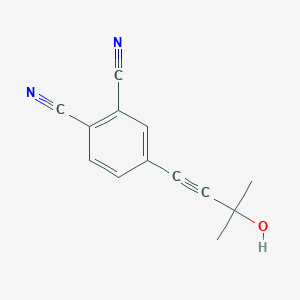
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
